molecular formula C9H15Br B11897225 1-Bromo-1-prop-2-enylcyclohexane

1-Bromo-1-prop-2-enylcyclohexane

Katalognummer: B11897225
Molekulargewicht: 203.12 g/mol
InChI-Schlüssel: AOXDGBKNVPQLCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-prop-2-enylcyclohexane is an organic compound with the molecular formula C9H15Br It is a brominated derivative of cyclohexane, where a bromine atom is attached to a prop-2-enyl group on the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-1-prop-2-enylcyclohexane can be synthesized through the bromination of 1-prop-2-enylcyclohexane. This process typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The reaction is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-1-prop-2-enylcyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of various substituted cyclohexane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

    Elimination: Prop-2-enylcyclohexene and other alkenes.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-prop-2-enylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Bromo-1-prop-2-enylcyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Bromo-1-prop-2-enylcyclohexane is unique due to the presence of the prop-2-enyl group, which imparts different chemical reactivity compared to other brominated cyclohexane derivatives. This makes it a valuable compound for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C9H15Br

Molekulargewicht

203.12 g/mol

IUPAC-Name

1-bromo-1-prop-2-enylcyclohexane

InChI

InChI=1S/C9H15Br/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8H2

InChI-Schlüssel

AOXDGBKNVPQLCR-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1(CCCCC1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.